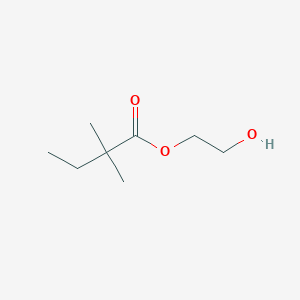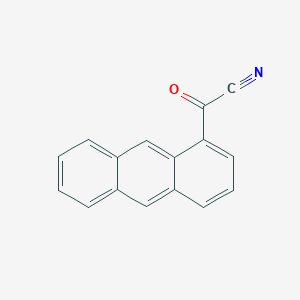
蒽-1-甲酰氰化物
描述
Anthracene-1-carbonyl cyanide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl group attached to the first carbon of the anthracene ring and a cyanide group. Anthracene and its derivatives are known for their luminescent properties and are widely used in various scientific and industrial applications.
科学研究应用
Anthracene-1-carbonyl cyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Employed in the study of biological processes involving cyanide groups and their interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
Target of Action
Anthracene-1-carbonyl cyanide, as an anthraquinone derivative, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, which are involved in the viability of cancer cells .
Mode of Action
The mode of action of anthracene-1-carbonyl cyanide involves the formation of imine derivatives, also known as Schiff bases . This process is acid-catalyzed and reversible, similar to acetal formation . The carbon of the carbonyl group, being electron-poor, acts as an electrophile and is a prime target for attack by an electron-rich nucleophile .
Biochemical Pathways
Anthracene-1-carbonyl cyanide affects various biochemical pathways. Most anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . They are involved in the regulation of key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .
Pharmacokinetics
The pharmacokinetics of anthracene-1-carbonyl cyanide is associated with its pharmacological and toxicological effects . Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .
Result of Action
The result of the action of anthracene-1-carbonyl cyanide is the formation of imine derivatives, also known as Schiff bases . These compounds have a C=N function and are formed by the elimination of water in the reaction . The reaction is reversible and can be hydrolyzed back to the corresponding primary amine under acidic conditions .
Action Environment
The action of anthracene-1-carbonyl cyanide is influenced by environmental factors. For instance, the photoreactions of anthracene derivatives have been widely investigated due to their unique photo-responsive properties . The anthracene group can act as a photoremovable protecting group . The action of UV light can cause anthracene to photodimerize .
生化分析
Biochemical Properties
Anthracene derivatives, including Anthracene-1-carbonyl cyanide, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the aromatic rings of the anthracene structure, which can participate in π-π stacking interactions with aromatic amino acids in proteins
Cellular Effects
They can cause changes in the mitochondrial membrane potential and cell viability
Molecular Mechanism
Anthracene and its derivatives are known to undergo various photochemical reactions, including dimerization and other unimolecular photoreactions . These reactions can lead to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Anthracene derivatives have been shown to exhibit sustained drug release when cross-linked, which could potentially apply to Anthracene-1-carbonyl cyanide This suggests that the effects of Anthracene-1-carbonyl cyanide could change over time in laboratory settings
Dosage Effects in Animal Models
Anthraquinone derivatives, which are structurally similar to anthracene derivatives, have been shown to exhibit dose-dependent effects in animal models
Metabolic Pathways
Anthracene and its derivatives are known to undergo various metabolic pathways involving different enzymes
Transport and Distribution
Anthracene derivatives are known to exhibit interesting charge transport properties
Subcellular Localization
Cyanine dyes, which are structurally similar to anthracene derivatives, have been shown to target mitochondria in cancer cells
准备方法
Synthetic Routes and Reaction Conditions
Anthracene-1-carbonyl cyanide can be synthesized through several methods. One common approach involves the reaction of anthracene-1-carboxylic acid with thionyl chloride to form anthracene-1-carbonyl chloride. This intermediate is then reacted with sodium cyanide to yield anthracene-1-carbonyl cyanide. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of anthracene-1-carbonyl cyanide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, anthracene-1-carboxylic acid and sodium cyanide, are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Anthracene-1-carbonyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming anthracene-1-hydroxy cyanide.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of catalysts or bases, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-hydroxy cyanide.
Substitution: Various anthracene derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Anthracene-9-carbonyl cyanide: Similar structure but with the carbonyl and cyanide groups attached to the ninth carbon of the anthracene ring.
Anthracene-2-carbonyl cyanide: Similar structure but with the carbonyl and cyanide groups attached to the second carbon of the anthracene ring.
Uniqueness
Anthracene-1-carbonyl cyanide is unique due to the specific positioning of the carbonyl and cyanide groups on the first carbon of the anthracene ring. This positioning can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other anthracene derivatives.
属性
IUPAC Name |
anthracene-1-carbonyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c17-10-16(18)14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCYUIDHXVQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)
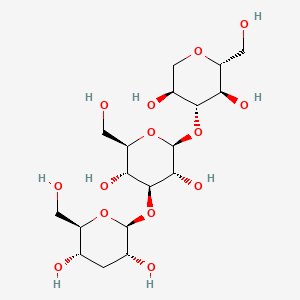
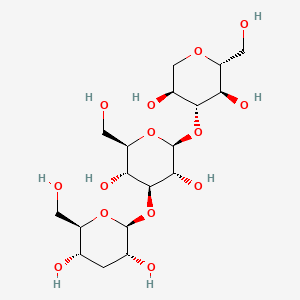

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)
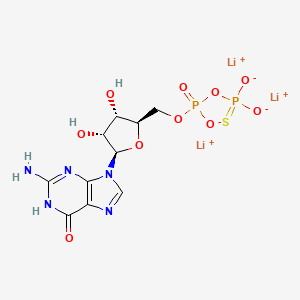

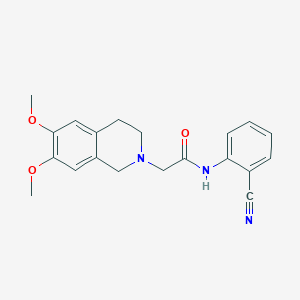

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)
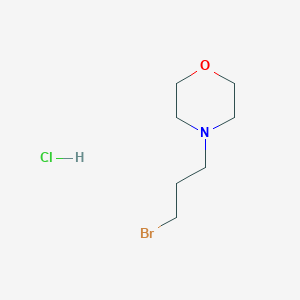
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
